2-Phenylpyridine-3-boronic acid

Descripción

Significance of Pyridinylboronic Acids as Synthetic Building Blocks

Pyridinylboronic acids are a class of organoboron compounds that have gained prominence as indispensable tools in organic chemistry. nih.govdergipark.org.tr Their stability, generally low toxicity, and ease of handling make them crucial intermediates for constructing complex molecules. nih.govwikipedia.org The boronic acid group facilitates a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org This reactivity allows for the synthesis of diverse molecular architectures, including those found in pharmaceuticals, natural products, and advanced materials. nih.govuq.edu.au The versatility of pyridinylboronic acids extends to their use in creating kinase inhibitors, receptor antagonists, and other therapeutically significant compounds. sigmaaldrich.com

Overview of 2-Phenylpyridine-3-boronic Acid within the Organoboron Chemical Landscape

Within the broader family of organoboron compounds, this compound stands out due to its specific structural features. The presence of the 2-phenylpyridine (B120327) scaffold is of particular interest in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. uq.edu.auwikipedia.org The combination of the electron-donating phenyl group and the electron-accepting pyridine (B92270) ring imparts unique electronic properties to the molecules synthesized from this building block. While pyridinylboronic acids, in general, are valuable, the specific substitution pattern of this compound allows for precise control over the final product's structure and function.

Chemical and Physical Properties

The distinct characteristics of this compound underpin its utility in various synthetic applications.

Molecular Structure and Key Identifiers

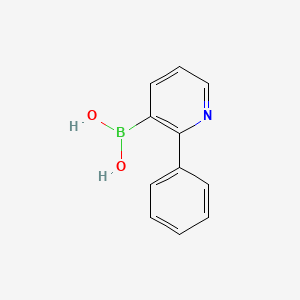

The molecular structure of this compound consists of a pyridine ring substituted with a phenyl group at the 2-position and a boronic acid group (-B(OH)₂) at the 3-position.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀BNO₂ | 9079666.comsinfoobiotech.com |

| Molecular Weight | 199.01 g/mol | 9079666.comsinfoobiotech.com |

| CAS Number | 1029654-14-5 | 9079666.comsinfoobiotech.com |

| Density | 1.2 ± 0.1 g/cm³ |

Stability and Reactivity

Like many boronic acids, this compound is generally a stable solid. nih.gov However, 2-pyridyl boronic acids can be notoriously unstable, which can sometimes preclude their effective use. nih.gov To address this, they are often used as their more stable ester derivatives, such as the pinacol (B44631) ester. lookchem.comchemicalbook.com The boronic acid moiety is a mild Lewis acid and is crucial for its reactivity in cross-coupling reactions. wikipedia.orgchemicalbook.com The dehydration of boronic acids can lead to the formation of boroxines, which are trimeric anhydrides. chemicalbook.com

Applications in Organic Synthesis

The primary application of this compound lies in its role as a key intermediate in the synthesis of more complex organic molecules.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org this compound is an excellent coupling partner in these reactions, serving as a source of the 2-phenylpyridine-3-yl group. mdpi.combeilstein-journals.org This reaction is highly valued for its mild conditions, functional group tolerance, and high yields. nih.govresearchgate.net It has been instrumental in the synthesis of a wide array of biaryl and polyaryl compounds. libretexts.orgchemicalbook.com

Applications in Materials Science

The 2-phenylpyridine framework is a key structural motif in materials for organic electronics, particularly in the development of phosphorescent OLEDs. uq.edu.auwikipedia.org Iridium(III) complexes containing cyclometalated 2-phenylpyridine ligands, such as tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), are highly efficient green-emitting phosphors used in OLED displays. uq.edu.aufmect.comfmect.com The use of this compound and its derivatives allows for the systematic modification of these ligands to fine-tune the photophysical properties of the resulting iridium complexes, such as their emission color and efficiency. uq.edu.aupostech.ac.kr

Synthesis of this compound

Several synthetic routes have been developed to access pyridinylboronic acids and their esters.

Common Synthetic Methodologies

The synthesis of aryl and heteroarylboronic acids often involves the reaction of a metalated aromatic or heteroaromatic compound with a trialkyl borate (B1201080), followed by hydrolysis. chemicalbook.comgoogle.com A common method for preparing phenylboronic acids involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis of the resulting boronic ester. chemicalbook.com

Specific methods for synthesizing pyridinylboronic acids include:

Halogen-metal exchange followed by borylation: This involves treating a halopyridine with an organolithium or Grignard reagent to form a metalated pyridine, which then reacts with a borate ester. google.comumich.edu

Palladium-catalyzed cross-coupling: This method couples halopyridines with diboron (B99234) reagents in the presence of a palladium catalyst. umich.edu

Directed ortho-metalation (DoM) followed by borylation: A directing group on the pyridine ring guides metalation to the adjacent position, which is then trapped with a borate ester. umich.edu

Iridium or rhodium-catalyzed C-H borylation: This more recent method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond. umich.edu

Due to the potential instability of some 2-pyridyl boronic acids, they are often synthesized and isolated as more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, which can serve as effective surrogates in cross-coupling reactions. nih.gov

Propiedades

IUPAC Name |

(2-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMAGGNQKVLKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376725 | |

| Record name | 2-Phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-14-5 | |

| Record name | 2-Phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylpyridine 3 Boronic Acid and Its Derivatives

Strategies for Boron-Carbon Bond Formation at the 3-Position of the 2-Phenylpyridine (B120327) Scaffold

The introduction of a boronic acid moiety onto the 2-phenylpyridine core can be achieved through several distinct synthetic pathways. arkat-usa.org Each method offers unique advantages and is often chosen based on the availability of starting materials, desired substitution patterns, and reaction conditions.

Metal-Halogen Exchange and Subsequent Borylation Procedures

A conventional and widely employed method for synthesizing pyridinylboronic acids involves a metal-halogen exchange reaction followed by borylation. arkat-usa.orgacsgcipr.org This two-step process typically begins with a halogenated 2-phenylpyridine, most commonly a bromo or iodo derivative, which undergoes exchange with an organometallic reagent, such as n-butyllithium, to generate a lithiated intermediate. google.comznaturforsch.comarkat-usa.org This highly reactive species is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. chemicalbook.comchemicalbook.com Subsequent hydrolysis of the ester yields the desired 2-phenylpyridine-3-boronic acid. chemicalbook.com

This method's success is contingent on the careful control of reaction conditions, particularly temperature, to manage the reactivity of the organolithium intermediates and prevent unwanted side reactions. acsgcipr.org While effective, the use of highly reactive organometallic reagents and cryogenic temperatures can be a drawback for large-scale synthesis. acsgcipr.org To address the instability of some 2-pyridyl boronic acids, stable surrogates like N-methyliminodiacetic acid (MIDA) boronates have been developed. nih.gov

Table 1: Examples of Metal-Halogen Exchange for Pyridinylboronic Acid Synthesis

| Starting Material | Reagents | Product | Reference |

| 2-Bromopyridine (B144113) | 1. n-BuLi, THF, -78°C; 2. B(OiPr)₃; 3. H₃O⁺ | Pyridine-2-boronic acid | google.com |

| 4-Bromopyridine | 1. n-BuLi, THF, -78°C; 2. B(OMe)₃; 3. HCl | Pyridine-4-boronic acid | chemicalbook.com |

| 2,6-Dibromopyridine | 1. n-BuLi, THF, -78°C; 2. B(OiPr)₃; 3. Alkaline, then acid hydrolysis | 6-Bromopyridine-2-boronic acid | google.com |

| 2-Bromo-4-methoxypyridine | 1. LTMP; 2. DMF; 3. NaBH₄ | (2-Bromo-4-methoxypyridin-3-yl)methanol | arkat-usa.org |

Note: This table provides examples of the general strategy, not specifically for this compound due to the specificity of the available data.

Directed Ortho-Metallation (DoM) Strategies Coupled with Borylation

Directed ortho-metallation (DoM) offers a powerful and regioselective alternative for the synthesis of substituted pyridinylboronic acids. arkat-usa.org This strategy relies on the presence of a directing metalation group (DMG) on the pyridine (B92270) ring, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For the 2-phenylpyridine scaffold, the nitrogen atom of the pyridine ring can act as a DMG, directing metallation to the C6 position. acs.org However, to achieve substitution at the C3 position, a suitable directing group would need to be installed at the C2 or C4 position.

Once the ortho-lithiated species is formed, it is trapped with a boronic ester, such as triisopropyl borate, followed by hydrolysis to yield the boronic acid. arkat-usa.org This method provides excellent regiocontrol, which is a significant advantage over other techniques. baranlab.org The choice of the organolithium base and reaction conditions is crucial for the success of DoM. baranlab.org

Transition Metal-Catalyzed C-H Borylation of 2-Phenylpyridines

In recent years, transition metal-catalyzed C-H activation and borylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl and heteroaryl boronic acids. researchgate.net This approach avoids the need for pre-functionalized starting materials like halogenated pyridines. researchgate.net Iridium and rhodium complexes are commonly employed as catalysts for the direct borylation of C-H bonds. arkat-usa.org

For 2-phenylpyridine, the regioselectivity of C-H borylation is influenced by steric and electronic factors. researchgate.net The iridium-catalyzed reaction often favors borylation at the less sterically hindered positions. researchgate.net The nitrogen atom in the pyridine ring can also direct the catalyst to the ortho C-H bond. nih.gov Nickel-catalyzed C-H borylation has also been explored, offering a more cost-effective alternative to precious metal catalysts. researchgate.netacs.org Metal-free C-H borylation methods are also being developed, utilizing strong Lewis acids to activate the C-H bond. nih.govrsc.org

Table 2: Examples of Transition Metal-Catalyzed C-H Borylation

| Substrate | Catalyst System | Product | Reference |

| 2-Phenylpyridine | Ir-catalyst | Borylated 2-phenylpyridine | researchgate.net |

| Arenes | Ni(cod)₂/PMe₃/KHMDS | ortho-Borylated benzylic hydrosilanes | researchgate.net |

| Phthalonitrile | Ir-catalyst | 4-(Bpin)phthalonitrile and 3,5-bis(Bpin)phthalonitrile | researchgate.net |

| 2-Pyrimidylanilines | BBr₃ (metal-free) | ortho-C–H borylated anilines | nih.gov |

Palladium-Catalyzed Cross-Coupling Approaches for Pyridinylboronic Acid Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental in organic synthesis for forming carbon-carbon bonds. chemicalbook.compku.edu.cn While typically used to couple boronic acids with halides, variations of this methodology can be employed to synthesize the boronic acids themselves. One such approach involves the palladium-catalyzed coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron. arkat-usa.orgnih.govnih.gov

This method is advantageous due to its mild reaction conditions and broad functional group tolerance. pku.edu.cn The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. nih.govorganic-chemistry.org This strategy allows for the direct synthesis of boronic acids from readily available aryl chlorides. nih.govnih.gov

[4+2] Cycloaddition Methodologies in Pyridinylboronic Acid Synthesis

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, provide a powerful tool for the construction of six-membered rings, including the pyridine scaffold. rsc.org In the context of pyridinylboronic acid synthesis, this approach involves the reaction of a 1-azadiene derivative with a dienophile containing a boron moiety. arkat-usa.org This method allows for the direct incorporation of the boron functionality during the ring-forming step.

The regioselectivity of the cycloaddition is governed by the electronic properties and substitution patterns of the diene and dienophile. nih.gov Both thermal and transition metal-catalyzed [4+2] cycloadditions have been developed for pyridine synthesis. rsc.org While a powerful strategy for constructing the core ring structure, its application specifically for the synthesis of pre-borylated pyridines like this compound is less commonly reported compared to the other methods.

Considerations of Functional Group Tolerance and Regioselectivity in Synthetic Pathways

The successful synthesis of this compound and its derivatives is highly dependent on the careful consideration of functional group tolerance and regioselectivity. arkat-usa.orgresearchgate.net

Functional Group Tolerance: Many of the synthetic methods described involve highly reactive intermediates, such as organolithium species, which can be incompatible with certain functional groups. For instance, acidic protons present in alcohols, amines, or carboxylic acids can quench the organometallic reagents used in metal-halogen exchange and DoM. nih.gov Therefore, protection of these functional groups is often necessary. In contrast, palladium-catalyzed cross-coupling reactions generally exhibit broader functional group tolerance, allowing for the presence of various substituents on the aromatic rings. pku.edu.cnorganic-chemistry.org

Regioselectivity: Achieving the desired substitution pattern, specifically borylation at the 3-position of the 2-phenylpyridine scaffold, is a key challenge.

In metal-halogen exchange , the position of the boron group is predetermined by the location of the halogen atom on the starting material. znaturforsch.com

Directed ortho-metallation offers excellent regiocontrol, dictated by the position of the directing group. baranlab.org

The regioselectivity of C-H borylation is more complex, influenced by a combination of steric hindrance and electronic effects of the substituents on the pyridine and phenyl rings, as well as the nature of the catalyst. researchgate.net

Palladium-catalyzed cross-coupling also relies on the initial placement of a halide or triflate for regiocontrol. nih.gov

In [4+2] cycloadditions , the regiochemistry is determined by the substitution patterns of the diene and dienophile components. rsc.org

Careful selection of the synthetic strategy and reaction conditions is therefore paramount to ensure the desired isomer is obtained with high purity and yield.

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of valuable organic compounds like this compound. mdpi.com These approaches focus on aspects such as the use of environmentally benign solvents, energy-efficient reaction conditions, and the development of recyclable catalysts. mdpi.comsci-hub.se

One significant green approach involves the use of alternative energy sources to drive chemical reactions. For instance, microwave irradiation has been shown to be a highly efficient method for synthesizing boron-containing compounds, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. nih.gov This technique aligns with the green chemistry principle of enhancing energy efficiency. nih.gov Furthermore, the use of green solvents, such as ethanol, is a key aspect of these sustainable methodologies. Ethanol is considered a green solvent due to its low toxicity and good biodegradability. nih.gov

The development of sustainable catalytic systems is another cornerstone of green chemistry in this field. Researchers have focused on creating heterogeneous photocatalysts that can be easily recovered and reused, minimizing waste and the need for precious metal catalysts. sci-hub.se For example, a recyclable copper-modified phosphorus-doped g-C3N4 has been developed as a highly active photocatalyst for the synthesis of N-arylpyridin-2-amine derivatives from 2-aminopyridine (B139424) and aryl boronic acids under blue light irradiation at room temperature. sci-hub.se This catalyst demonstrates excellent stability and can be reused multiple times without a significant loss of activity. sci-hub.se

The choice of reagents also plays a crucial role in the greenness of a synthetic route. The use of boric acid, B(OH)3, as a promoter in certain reactions represents a more environmentally and economically sound alternative to more complex aryl or alkyl boronic acids. ntu.edu.sg Boric acid is inexpensive, readily available, and more environmentally benign. ntu.edu.sg

Table 1: Comparison of Green Synthesis Methodologies

| Feature | Conventional Methods | Green Chemistry Approaches | Source(s) |

|---|---|---|---|

| Energy Source | Mantle heating | Microwave irradiation, Visible light | sci-hub.senih.gov |

| Solvents | Often uses hazardous organic solvents | Ethanol, Water, Solvent-free conditions | mdpi.comnih.gov |

| Catalysts | Homogeneous, often precious metal-based | Recyclable heterogeneous photocatalysts | sci-hub.se |

| Reagents | Complex and potentially toxic boronic acids | Simpler, less toxic alternatives like boric acid | ntu.edu.sg |

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Atom Economy | May be lower due to byproducts | Generally higher due to catalyst recycling and efficient reactions | mdpi.com |

Synthesis of this compound Esters and Trifluoroborates as Versatile Precursors

This compound esters are highly valuable synthetic intermediates due to their enhanced stability and handling properties compared to the corresponding boronic acids. sciforum.net The synthesis of these esters, particularly pinacol (B44631) esters, is often achieved through catalytic C-H borylation reactions.

Iridium-catalyzed C-H borylation has emerged as a preferred method for the synthesis of aromatic organoboron compounds, including esters of this compound. researchgate.net This method is highly efficient and tolerates a wide range of functional groups. researchgate.net The regioselectivity of the borylation is influenced by steric and electronic factors, as well as the nature of the catalyst's ligands. researchgate.net

Palladium-catalyzed ortho-selective C-H borylation of 2-phenylpyridines has also been developed, providing a direct route to the corresponding boronic acid derivatives. nih.gov More recently, iron-catalyzed ortho-selective C-H borylation has been reported as a more cost-effective alternative to palladium-based systems. acs.org This method utilizes a commercially available iron salt, FeBr3, and a 9-bicycloboranonane dimer (9-BBN dimer) to afford ortho-borylated products in good yields. acs.org

A metal-free approach for the ortho-selective C-H borylation of 2-phenylthiopyridines using BBr3 as the boron source has also been established. acs.org The resulting boronic esters can be readily converted into other useful intermediates. acs.org

The synthesis of boronic esters from boronic acids and diols, such as pinacol, is typically an equilibrium reaction. sciforum.net The equilibrium can be driven towards the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or dehydrating agents. sciforum.net

While the synthesis of this compound esters is well-documented, the preparation of the corresponding trifluoroborates is a related but distinct area. Potassium organotrifluoroborates are known for their stability and are often used in cross-coupling reactions. The synthesis of these compounds typically involves the reaction of a boronic acid or ester with potassium hydrogen fluoride (B91410) (KHF2).

Table 2: Selected Catalytic Systems for the Synthesis of 2-Phenylpyridine Boronic Esters

| Catalyst System | Substrate | Borylating Agent | Product Type | Key Features | Source(s) |

|---|---|---|---|---|---|

| Iridium Complex | 2-Phenylpyridine | B2pin2 | 2-Phenylpyridine-boronic acid pinacol ester | High efficiency, broad substrate scope | researchgate.net |

| Palladium Complex | 2-Phenylpyridine | B2pin2 | ortho-Borylated 2-phenylpyridine | Room temperature reaction | nih.gov |

| FeBr3 | 2-Phenylpyridine | 9-BBN dimer | ortho-Borylated 2-phenylpyridine | Cost-effective iron catalyst | acs.org |

| Metal-Free (BBr3) | 2-Phenylthiopyridine (B372805) | BBr3 / Pinacol | ortho-Borylated 2-phenylthiopyridine pinacol ester | Avoids transition metal catalysts | acs.org |

Mechanistic Investigations of Reactions Involving 2 Phenylpyridine 3 Boronic Acid

Detailed Catalytic Cycle Analysis in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, typically involving a palladium catalyst, consists of three primary steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org The use of 2-phenylpyridine-3-boronic acid in these reactions presents unique mechanistic features.

Exploration of the Oxidative Addition Step

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgyoutube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. libretexts.orgprinceton.eduyoutube.com The rate and success of this step can be influenced by the nature of the halide, the ligands on the palladium center, and the solvent. princeton.eduharvard.edu For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of less reactive aryl chlorides. harvard.edu In the context of reactions involving derivatives of 2-phenylpyridine (B120327), the nitrogen atom of the pyridine (B92270) ring can act as a directing group, influencing the regioselectivity of the reaction. rsc.orgresearchgate.net

The general mechanism for oxidative addition is depicted below: Pd(0)L_n + R-X → R-Pd(II)L_n-X

This initial step is crucial as it prepares the palladium center for the subsequent transmetallation step.

Mechanisms of Transmetallation Processes and Boron Activation

Transmetallation is a key step where the organic group from the boronic acid is transferred to the palladium(II) complex. rsc.org This process typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. harvard.eduyoutube.com The exact mechanism of transmetallation can vary. One proposed pathway involves the reaction of the palladium(II) complex with a boronate species (formed from the boronic acid and base), leading to the displacement of the halide or other leaving group on the palladium. youtube.com

Another pathway may involve the formation of a palladium-hydroxo complex, which then reacts with the boronic acid. nih.gov The structure of the boronic acid derivative, such as boronic esters or trifluoroborates, can also influence the rate and efficiency of transmetallation. nih.govnih.gov For example, aryltrifluoroborates have been shown to be robust and less prone to protodeboronation compared to their boronic acid counterparts. libretexts.org The pyridine nitrogen in 2-phenylpyridine can play a role in this step by coordinating to the palladium center and influencing the geometry and reactivity of the intermediate. rsc.orgresearchgate.net

The activation of the boron compound by a base is a critical aspect of this step: R-B(OH)₂ + Base → [R-B(OH)₃]⁻ + Base-H⁺ R'-Pd(II)L_n-X + [R-B(OH)₃]⁻ → R'-Pd(II)L_n-R + [X-B(OH)₃]⁻

Characterization of Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.orgprinceton.edu This step is often the turnover-limiting step in the catalytic cycle. princeton.edu The geometry of the palladium complex is crucial, with the two groups to be coupled typically needing to be in a cis orientation. The electronic nature of the ligands and the organic groups attached to the palladium can significantly affect the rate of reductive elimination. nih.gov

A simplified representation of reductive elimination is as follows: R'-Pd(II)L_n-R → R'-R + Pd(0)L_n

Elucidation of C-H Activation Mechanisms Directed by 2-Phenylpyridine Moieties

The 2-phenylpyridine scaffold is widely utilized as a directing group in C-H activation reactions. The nitrogen atom of the pyridine ring coordinates to a transition metal center, bringing the metal catalyst in close proximity to the ortho-C-H bonds of the phenyl ring, facilitating their cleavage and subsequent functionalization. rsc.orgresearchgate.netrsc.orgresearchgate.net

Mechanistic Insights into Ortho-C-H Functionalization

The ortho-C-H functionalization of 2-phenylpyridine is a well-established strategy for the synthesis of a variety of organic molecules. rsc.orgresearchgate.netrsc.org The reaction is typically catalyzed by palladium, rhodium, or iridium complexes. researchgate.netacs.org The generally accepted mechanism involves the formation of a cyclometalated intermediate, where the metal is bonded to both the nitrogen of the pyridine and the ortho-carbon of the phenyl ring. rsc.org This palladacycle or related metallacycle then undergoes further reaction, such as oxidative addition or reaction with a coupling partner, to introduce a new functional group at the ortho position. rsc.org The reaction often proceeds via an electrophilic C-H activation mechanism, where electron-donating groups on the phenyl ring accelerate the reaction. acs.org

A key intermediate in this process is the cyclopalladated species: rsc.org

Understanding Meta-C-H Functionalization Mechanisms

While ortho-C-H activation is common, achieving meta-C-H functionalization is more challenging due to the distal relationship between the directing group and the target C-H bond. nih.govnih.gov However, recent advances have demonstrated the feasibility of meta-selective C-H functionalization of arenes using specifically designed directing groups and catalytic systems. nih.govnih.govacs.org For phenol (B47542) derivatives, a combination of weakly coordinating auxiliaries and ligand acceleration has enabled both ortho- and meta-selective C-H olefination. nih.govnih.gov In the context of 2-phenylpyridine, achieving meta-functionalization often requires overriding the inherent preference for ortho-activation. This can be accomplished through the use of ruthenium catalysts and specific radical precursors, which can lead to the formation of a meta-alkylated product via a radical-based mechanism. acs.org Intermolecular competition experiments have revealed that electron-donating groups favor para C-H activation, while electron-withdrawing groups favor meta C-H activation in certain systems. acs.org

The development of these meta-functionalization strategies opens up new avenues for the synthesis of complex molecules that are not readily accessible through traditional methods.

Investigation of the Role of Oxidants and Additives in C-H Activation

The efficiency and selectivity of C-H activation reactions involving 2-phenylpyridine derivatives are profoundly influenced by the choice of oxidants and additives. These agents play crucial roles in the catalytic cycle, from facilitating the C-H cleavage step to regenerating the active catalyst.

Detailed mechanistic studies have shown that in palladium-catalyzed C-H activation/arylation of 2-phenylpyridine with aryl boronic acids, the oxidant is a critical component. For instance, using Pd(OAc)₂ as the catalyst, tert-Butyl hydroperoxide (TBHP) has been employed as an effective oxidant, with co-oxidants like Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) further improving yields to as high as 94%. rsc.org The temperature of the reaction is also a critical parameter, as higher temperatures can lead to the formation of undesired disubstituted and biphenyl (B1667301) byproducts. rsc.org

Additives are equally important for achieving high yields and selectivity. In some palladium-catalyzed acylations of the 2-phenylpyridine core, trifluoroacetic anhydride (B1165640) is used as an activating agent, while in other variations, an additive like potassium hydrocarbonate (KHCO₃) has proven essential for obtaining good yields. rsc.org The proposed mechanisms for these transformations often begin with the formation of a palladacycle intermediate via chelation-assisted C-H activation. rsc.org The oxidant then facilitates the turnover-limiting step, often involving the oxidation of the Pd(II) center to a high-valent Pd(IV) species, which then undergoes reductive elimination to yield the product and regenerate the Pd(II) catalyst. rsc.orgnih.gov

Kinetic studies on the closely related 3-methyl-2-phenylpyridine (B78825) have provided deeper insights, establishing a first-order kinetic dependence on the oxidant (in that case, a diaryliodonium salt). nih.gov This finding suggests that the oxidation step, rather than the C-H activation itself, is the rate-limiting step in the catalytic cycle. nih.gov Furthermore, research into carboxylate-assisted C-H activation using various metal catalysts like copper, palladium, and ruthenium has demonstrated that carboxylates derived from stronger acids accelerate the C-H activation step. rsc.org This is attributed to the increased electrophilicity of the metal center, which promotes the formation of the crucial carbon-metal bond. rsc.org

Silver salts, such as Ag₂O, can also act as crucial additives, sometimes playing a dual role as both a co-oxidant and a promoter for the transmetalation step in couplings with organoboron reagents. semanticscholar.org The strategic selection of these components is therefore paramount in designing efficient C-H functionalization reactions.

| Catalyst | Substrate | Coupling Partner | Oxidant/Additive | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 2-Phenylpyridine | Aryl boronic acid | TBHP (Oxidant), Cu(OTf)₂ (Co-oxidant) | Improved reaction yield to ~94%. | rsc.org |

| Palladium Acetate | 2-Phenylpyridine | Carboxylic acids | Trifluoroacetic anhydride (Activator) | Enabled efficient C-H acylation with an 82% yield. | rsc.org |

| Palladacycle | 2-Phenylpyridine | Benzyl chloride | KHCO₃ (Additive) | Essential for achieving high yields (up to 75%) in acylation. | rsc.org |

| Pd(OAc)₂ | 3-Methyl-2-phenylpyridine | [Mes-I-Ph]BF₄ (Oxidant) | Acetic Acid (Solvent/Additive) | The oxidation step was identified as the turnover-limiting step of the reaction. | nih.gov |

| Cu(II), Pd(II), Ru(II) carboxylates | 2-Phenylpyridine | None (gas-phase dissociation) | Carboxylates from strong acids | Accelerated the C-H activation step by increasing the metal's electrophilicity. | rsc.org |

| Pd(OAc)₂ | 2-Phenylpyridine | Methylboroxine | Cu(OAc)₂, Benzoquinone, Ag₂O | Ag₂O acts as both a co-oxidant and a promoter for transmetalation. | semanticscholar.org |

Analysis of Stereochemical and Regioselective Control in Catalytic Reactions

Controlling the stereochemistry and regioselectivity in reactions involving pyridyl boronic acids is a significant challenge that can be addressed through careful catalyst design. The pyridine nucleus offers multiple potential sites for reaction, and achieving selectivity for one position over another is key to synthesizing specific, high-value molecules.

A powerful strategy for controlling regioselectivity involves the dearomatization of activated pyridinium (B92312) salts. In reactions with aryl boron nucleophiles, the choice of a rhodium catalyst and its associated phosphine ligand can direct the addition to different positions of the pyridine ring. nih.gov For example, using a Rh/BINAP catalytic system to react N-alkyl nicotinate (B505614) salts with aryl boronic acids selectively yields the C6-addition product. nih.gov In contrast, employing ligands with a smaller bite angle, such as Bobphos or QuinoxP*, diverts the reaction pathway to favor the formation of the C2-addition product. nih.gov This catalyst-controlled regiodivergence allows for the synthesis of distinct structural isomers from the same set of starting materials. nih.gov

Beyond regioselectivity, achieving enantioselectivity is crucial for the synthesis of chiral molecules. A rhodium-catalyzed asymmetric reductive Heck-type reaction has been developed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from activated dihydropyridines and arylboronic acids. nih.govacs.org This method demonstrates high yields and excellent enantioselectivity across a wide range of functional groups on the boronic acid. nih.gov The proposed mechanism involves the coordination of the rhodium catalyst, followed by transmetalation with the boronic acid and subsequent carbometalation of the dihydropyridine. nih.govacs.org The final, product-determining step is a regioselective protodemetalation. nih.govacs.org The functional group tolerance is broad, although ortho-substituted phenyl boronic acids, such as 2-methylphenyl boronic acid, have shown lower reactivity. acs.org

These examples underscore the power of catalyst design in overcoming the inherent challenges of selectivity in pyridine functionalization, enabling the controlled synthesis of complex, substituted nitrogen heterocycles.

| Catalytic System | Substrate | Boron Reagent | Outcome | Key Finding | Reference |

|---|---|---|---|---|---|

| Rh/BINAP | N-alkyl nicotinate salt | Phenylboronic acid pinacol (B44631) ester | C6-selective addition | The catalyst directs the nucleophilic addition to the C6 position of the pyridine ring. | nih.gov |

| Rh/Bobphos or Rh/QuinoxP* | N-alkyl nicotinate salt | Phenylboronic acid pinacol ester | C2-selective addition | Catalyst ligands with smaller bite angles switch the regioselectivity to the C2 position. | nih.gov |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | Aryl boronic acids | Enantioenriched 3-substituted tetrahydropyridines | Achieves high yields and excellent enantioselectivity in a reductive Heck-type reaction. | nih.govorganic-chemistry.org |

| [Rh(cod)(OH)]₂ / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate | 2-Fluoro-pyridine boronic acids | High enantioselectivity | Demonstrates functional group tolerance, though higher catalyst loading may be needed. | nih.gov |

Catalytic Applications of 2 Phenylpyridine 3 Boronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgyoutube.com While incredibly powerful, the use of 2-pyridylboronic acids in these reactions presents unique challenges due to the inherent instability of the 2-pyridyl-boron bond. nih.govresearchgate.net

Strategies to Overcome Challenges Associated with 2-Pyridylboronic Acid Instability

The primary challenge in employing 2-pyridylboronic acids is their propensity for protodeborylation, where the carbon-boron bond is cleaved by a proton source. nih.gov To address this instability, several innovative strategies have been developed.

One successful approach involves the use of N-methyliminodiacetic acid (MIDA) boronates . These air-stable 2-pyridyl MIDA boronates can be isolated in pure form and undergo slow in-situ hydrolysis under mild basic conditions, releasing the reactive boronic acid at a rate slower than catalyst turnover. nih.gov This "slow-release" strategy minimizes the concentration of the unstable boronic acid in the reaction mixture, thereby favoring the desired cross-coupling over decomposition. nih.gov

Another strategy involves the use of potassium heteroaryltrifluoroborates . These bench-stable crystalline solids exhibit enhanced stability compared to their boronic acid counterparts and have been successfully employed in Suzuki-Miyaura couplings. nih.gov

The addition of copper(I) salts as co-catalysts has also been shown to significantly enhance the efficiency of Suzuki-Miyaura reactions involving electron-deficient 2-heterocyclic boronates. acs.org While the exact mechanism is still under investigation, it is proposed that copper may facilitate the transmetalation step in the catalytic cycle. researchgate.netacs.org

Finally, procedural modifications, such as the use of specific solvent systems like isopropyl alcohol instead of water and the addition of substoichiometric amounts of additives like copper(II) acetate, have proven effective in specific cases, particularly with activated aryl chlorides. nih.gov A rationally optimized ratio of diethanolamine (B148213) (DEA) to Cu(OAc)₂ (2:1) has been shown to be highly effective for challenging cross-couplings with deactivated aryl chlorides. nih.gov

Coupling with Diverse Organic Electrophiles

2-Phenylpyridine-3-boronic acid and its derivatives have been successfully coupled with a wide array of organic electrophiles, demonstrating their versatility in constructing biaryl and heteroaryl structures. These electrophiles include:

Aryl and Heteroaryl Halides: The Suzuki-Miyaura reaction is most commonly employed for coupling with aryl and heteroaryl bromides, chlorides, and iodides. nih.govresearchgate.net The reaction tolerates a broad range of functional groups on both the boronic acid and the halide partner. nih.govresearchgate.net

Aryl Triflates: In addition to halides, aryl triflates serve as effective electrophilic partners in these coupling reactions. youtube.com

Alkenyl Halides: The reaction can also be extended to the formation of aryl-alkenyl bonds through coupling with alkenyl halides. youtube.com

The development of robust catalytic systems has enabled the coupling of 2-pyridylboronic acids with even challenging substrates like deactivated aryl chlorides, which tend to react more slowly. nih.gov

Applications in Carbonylative Suzuki Cross-Coupling

A significant extension of the Suzuki-Miyaura reaction is the carbonylative variant, which introduces a carbonyl group between the two coupling partners to form unsymmetrical ketones. This three-component reaction utilizes carbon monoxide as the carbonyl source. nih.govnih.gov

The carbonylative Suzuki-Miyaura coupling has been successfully applied to aryl bromides using boronic acid derivatives under base-free conditions. nih.govnih.gov This method is particularly valuable for the synthesis of unsymmetrical biaryl ketones, which are important structural motifs in pharmaceuticals and other functional materials. nih.gov The use of stable CO-precursors that generate carbon monoxide ex situ has further enhanced the practicality and safety of this transformation. nih.govnih.gov

C-H Functionalization Reactions Utilizing this compound Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules. researchgate.net The 2-phenylpyridine (B120327) scaffold is a privileged directing group in these transformations, facilitating the selective activation of C-H bonds at the ortho position of the phenyl ring. researchgate.netrsc.org

Palladium-Catalyzed C-H Functionalization

Palladium catalysis has been extensively utilized for the C-H functionalization of 2-phenylpyridine derivatives. researchgate.netrsc.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. researchgate.net

A variety of transformations have been achieved using this approach, including:

Arylation: The ortho-arylation of 2-phenylpyridine can be achieved using arylboronic acids as the coupling partners. rsc.org

Acylation: The introduction of an acyl group at the ortho position can be accomplished using carboxylic acids as the acylating agents. rsc.org

Trifluoromethylthiolation: The direct trifluoromethylthiolation of the 2-phenylpyridine core has been demonstrated using N-SCF₃ reagents. rsc.org

The proposed mechanism for these reactions generally involves the formation of a palladacycle intermediate, followed by oxidative addition of the coupling partner, and subsequent reductive elimination to afford the functionalized product and regenerate the palladium catalyst. rsc.org

Ruthenium-Catalyzed C-H Functionalization

Ruthenium catalysts have also proven effective in mediating the C-H functionalization of 2-phenylpyridine derivatives. These reactions often exhibit complementary reactivity to their palladium-catalyzed counterparts.

Ruthenium-catalyzed reactions have been employed for the meta-selective C-H functionalization of arenes containing a nitrile directing group. nih.gov This allows for the introduction of functional groups at a position remote from the directing group, expanding the synthetic utility of C-H activation strategies. nih.gov While the provided search results primarily focus on rhodium and palladium for 2-phenylpyridine C-H functionalization, the principles of using directing groups are transferable, and ruthenium has been shown to be effective for C-H functionalization in other contexts. nih.govacs.orgresearchgate.net

Rhodium-Catalyzed C-H Functionalization

The 2-phenylpyridine framework is a canonical substrate for studies in C-H bond activation, largely due to the directing capacity of the pyridine (B92270) nitrogen atom. nih.govnih.gov This inherent reactivity is central to the functionalization of compounds like this compound. Rhodium catalysts, in particular, have proven effective in mediating the C-H functionalization of the 2-phenylpyridine core. nih.gov

The general mechanism for these transformations involves an initial cyclometalation of the 2-phenylpyridine, followed by a ligand exchange and subsequent migratory insertion to yield the C-H functionalized product. nih.gov Research has demonstrated the feasibility of Rhodium-catalyzed C-H methylation and alkylation of 2-phenylpyridine using diazoalkanes as the coupling partners. nih.gov Theoretical studies and experimental work have shown that these C-H functionalization reactions can proceed efficiently at elevated temperatures (e.g., 80 °C) with a variety of diazoalkane reagents. nih.gov

In a representative study, the C-H functionalization of 2-phenylpyridine with trimethylsilyldiazomethane (B103560) was achieved in good yield using a [Cp*RhCl₂]₂ catalyst. nih.gov This reaction serves as a foundational example of the types of transformations applicable to the 2-phenylpyridine scaffold.

| Reactant | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine & TMS-diazomethane | [Cp*RhCl₂]₂ | C-H Functionalization Product | Good | nih.gov |

Applications in Asymmetric Catalysis Employing 2-Phenylpyridine-Boronic Acid Derivatives

The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. While direct applications of this compound in this context are emerging, the broader class of boronic acid derivatives has been instrumental in developing novel asymmetric transformations. beilstein-journals.org

Furthermore, the structure of 2-phenylpyridine-boronic acid derivatives offers significant potential for the design of new chiral ligands. The pyridine nitrogen and the boronic acid moiety can act as a bidentate ligand, chelating to a metal center. By introducing chirality into the backbone of the 2-phenylpyridine derivative, it is possible to create a chiral environment around the metal, which can induce enantioselectivity in a variety of catalytic reactions. Another advanced strategy is the use of chiral transient directing groups, which can reversibly bind to a substrate and a catalyst, facilitating asymmetric transformations of functional groups like alkenes. nih.gov

Other Transition Metal-Catalyzed Transformations (e.g., Carbometalation, Ring-Opening Reactions)

Beyond C-H functionalization, the boronic acid group is a key player in a multitude of transition metal-catalyzed reactions, most notably in cross-coupling and ring-opening processes.

Cross-Coupling Reactions: The most prominent application of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemicalbook.comrsc.org This reaction, typically catalyzed by palladium complexes, involves the transmetalation of the organic group (in this case, the 2-phenylpyridinyl group) from the boron atom to the palladium(II) center. rsc.org This step is fundamental to the catalytic cycle and has been studied for various late transition metals, including rhodium, iron, cobalt, and gold. rsc.org This capability allows for the versatile connection of the this compound scaffold to a wide array of other organic fragments, making it a valuable building block in the synthesis of complex molecules. chemicalbook.com

Ring-Opening Reactions: Boronic acids can function as mild Lewis acid catalysts to promote the ring-opening of strained heterocycles like epoxides and aziridines. researchgate.netmdpi.com A theoretical study demonstrated that the combination of phenylboronic acids and pyridinic bases can dramatically lower the activation energy for the ring-opening of epoxides, reducing it from approximately 60 kcal/mol to around 20 kcal/mol. researchgate.net This synergistic effect is particularly relevant to this compound, which contains both a boronic acid and a pyridine base within the same molecule. Such systems are considered excellent candidates for catalyzing epoxide ring-opening under mild, metal-free conditions. researchgate.net

In a related context, copper-catalyzed ring-opening reactions of aziridines have been accomplished using diboron (B99234) reagents. mdpi.com These reactions allow for the regioselective formation of new carbon-boron bonds, producing valuable β-aminoboronates, which are important isosteres of β-amino acids in drug discovery. mdpi.com The principles from these studies underscore the potential of this compound and its derivatives to participate in or catalyze similar ring-opening transformations.

Coordination Chemistry and Ligand Design with 2 Phenylpyridine 3 Boronic Acid Scaffolds

Rational Design and Synthesis of 2-Phenylpyridine-Derived Metalloligands

The rational design of metalloligands derived from 2-phenylpyridine (B120327) structures is a cornerstone for creating metal complexes with specific functions. The design strategy often involves straightforward structural modifications to the basic 2-phenylpyridine backbone to modulate the resulting complex's properties. researchgate.net A key synthetic route to functionalized 2-phenylpyridine derivatives is the Suzuki–Miyaura cross-coupling reaction. nih.gov This powerful method allows for the formation of the C-C bond between a phenyl ring and a pyridine (B92270) ring, often starting from precursors like 2-bromopyridine (B144113) and a suitable phenylboronic acid. researchgate.net

For ligands intended for use in medicinal chemistry or as sensors, the design may incorporate specific functionalities to interact with biological targets. nih.gov In the context of 2-phenylpyridine-3-boronic acid, the boronic acid group is particularly noteworthy. It is a versatile functional group that is stable, generally non-toxic, and capable of engaging in various chemical reactions. nih.gov Its synthesis can be achieved through methods like the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters or through palladium-catalyzed C-H borylation. nih.gov The presence of the boronic acid group on the 2-phenylpyridine scaffold creates a bifunctional ligand: the N^C cyclometalating domain for metal coordination and the boronic acid moiety for sensing applications or for forming larger supramolecular structures.

Formation and Characterization of Iridium(III) Complexes Bearing 2-Phenylpyridine Ligands

Iridium(III) complexes featuring cyclometalated 2-phenylpyridine (ppy) ligands are among the most extensively studied classes of phosphorescent compounds due to their exceptional photophysical properties, including high quantum yields and tunable emission colors. researchgate.netmsu.edu The synthesis of these complexes, such as the archetypal fac-tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃), typically involves the initial formation of a chloro-bridged iridium(III) dimer, [Ir(ppy)₂(μ-Cl)]₂, from IrCl₃ and 2-phenylpyridine. researchgate.netresearchgate.net This dimer then reacts with an additional equivalent of the cyclometalating ligand or a different ancillary ligand to yield the final heteroleptic or homoleptic complex. researchgate.netuomustansiriyah.edu.iq These complexes generally adopt a stable octahedral geometry. nih.gov

The structural architecture of iridium(III) complexes with 2-phenylpyridine ligands profoundly influences their photophysical properties. The coordination of two cyclometalating (C^N) ligands and one ancillary ligand (X^Y) leads to heteroleptic complexes of the general formula [Ir(C^N)₂(X^Y)]ⁿ⁺. scispace.com The Highest Occupied Molecular Orbital (HOMO) in these complexes is typically localized on the iridium center with a significant contribution from the phenyl ring of the ppy ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the ancillary ligand. scispace.com

This electronic structure gives rise to strong spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet excited state, leading to efficient phosphorescence. msu.edu The emission color and efficiency can be precisely tuned by modifying the ligands. For instance, introducing fluorine atoms to the ppy ligand can blue-shift the emission and increase quantum yields. researchgate.net The emission from these complexes often originates from a mixed state of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions. researchgate.netrsc.org The lifetimes of these excited states are typically in the microsecond range. scispace.com

Interactive Table 1: Photophysical Properties of Selected Iridium(III) Complexes with 2-Phenylpyridine (ppy) Derivatives

| Complex | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (Φ) | Lifetime (τ) [µs] | Reference |

| fac-Ir(ppy)₃ | 510 | ~1.0 | ~1.9 | nih.gov |

| [Ir(ppy)₂(bpy)]⁺ | ~600 | - | 0.3 | scispace.com |

| Ir-4-BOH | 595 | - | - | researchgate.net |

| [Ir(F₂ppy)₂(phen-CH₃)]⁺ | 470, 498 | 0.61 | - | researchgate.net |

The introduction of a boronic acid group onto the 2-phenylpyridine ligand framework serves as a powerful tool for modulating the electronic and photophysical properties of iridium(III) complexes. Placing the boronic acid receptor in close spatial proximity to the iridium metal center can significantly influence the metal charge transfer excited states and redox properties. researchgate.net

For example, in the complex Ir-4-BOH, where two boronic acid groups are attached to the phenylpyridine ligand, the Ir(IV)/Ir(III) oxidation potential is anodically shifted compared to the parent complex without the boronic acid, indicating an electronic effect of this group. researchgate.net This electronic perturbation can be harnessed for sensing applications. The binding of saccharides, such as glucose and fructose, to the boronic acid moiety can lead to a quenching of the complex's luminescence, providing a detectable signal. researchgate.netchemrxiv.org This response is due to the formation of boronic acid cyclic esters, which alters the electronic nature of the ligand and, consequently, the energy of the excited states. chemrxiv.org Theoretical calculations have been employed to understand the nature of the electronic transitions involved in both the absorption and emission spectra of these boronic acid-containing complexes. chemrxiv.org

Synthesis and Reactivity of Palladium(II) Complexes Incorporating 2-Phenylpyridine Derivatives

Palladium(II) complexes featuring 2-phenylpyridine derivatives are of significant interest, particularly for their catalytic applications. The synthesis of these complexes often involves the reaction of a palladium(II) salt, such as PdCl₂, with the 2-phenylpyridine ligand. researchgate.net In many cases, the 2-phenylpyridine acts as a monodentate ligand, coordinating to the palladium center through the nitrogen atom of the pyridine ring, resulting in square planar complexes like [PdCl₂(L)₂]. researchgate.net

These palladium complexes have demonstrated high efficiency as catalysts in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netresearchgate.net The pyridine-directed C-H activation of the phenyl ring by the palladium center is a key step in many catalytic cycles, leading to the formation of a palladacycle intermediate. rsc.org This reactivity underscores the utility of the 2-phenylpyridine scaffold in facilitating a range of chemical transformations. While complexes with pre-functionalized this compound are less commonly reported, the reactivity of palladium with both 2-phenylpyridines and arylboronic acids is well-established within the context of C-H functionalization and cross-coupling catalysis. nih.govrsc.org

Investigation of Rhodium(III) Complexes with 2-Phenylpyridine Ligands

Rhodium(III) complexes containing 2-phenylpyridine and related nitrogen heterocyclic ligands have been synthesized and characterized, showing diverse coordination chemistry. The synthesis can proceed by reacting RhCl₃ with the appropriate ligand. scispace.com Similar to palladium, rhodium is highly effective in catalyzing C-H bond activation, with the pyridine nitrogen of the 2-phenylpyridine ligand directing the metal to the ortho C-H bond of the phenyl ring. researchgate.net

This chelation-assisted C-H activation has been exploited in various functionalization reactions. For instance, rhodium(III) catalysts can facilitate the coupling of 2-phenylpyridines with arylboronic acids. chemrxiv.org The proposed mechanism often involves the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by further reaction steps. chemrxiv.org While the direct use of this compound as a ligand in rhodium complexes is not extensively documented, the fundamental reactivity of Rh(III) with both the 2-phenylpyridine moiety and boronic acids points to a rich potential for developing novel catalytic systems and functional materials. researchgate.netchemrxiv.org

Exploration of Supramolecular Assemblies Through Boron-Nitrogen Dative Bonds

The boronic acid group on the this compound ligand provides a unique handle for constructing complex supramolecular architectures. A key interaction enabling this self-assembly is the formation of a dative bond between the Lewis acidic boron atom of the boronic acid (or its ester derivative) and a Lewis basic nitrogen atom, often from another pyridine-containing molecule. nih.govresearchgate.netjournament.com

This reversible, directional interaction has been successfully employed to create a variety of well-ordered structures, including discrete molecular cages, macrocycles, and extended 1D or 2D polymers. nih.govepfl.chacs.org For example, crystalline cages can be formed from the reaction of a diboronate ester and a tripyridyl linker. nih.gov The degree of polymerization in supramolecular polymers formed via B-N dative bonds can be tuned by altering the steric and electronic properties of the interacting components. journament.com This strategy allows for the rational design of complex, self-assembled systems from relatively simple building blocks, where the this compound scaffold can act as a key component, linking metal coordination with supramolecular organization. msu.edu

Emerging Applications of 2 Phenylpyridine 3 Boronic Acid in Interdisciplinary Fields

Research Applications in Materials Science

The unique combination of a light-emitting 2-phenylpyridine (B120327) core and a reactive boronic acid handle makes 2-Phenylpyridine-3-boronic acid a highly attractive component in the field of materials science. Its properties are being leveraged to create sophisticated materials with tailored optical, sensing, and structural characteristics.

Development of Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The 2-phenylpyridine (ppy) moiety is a cornerstone in the development of phosphorescent materials for organic light-emitting diodes (OLEDs), particularly in the form of cyclometalated iridium(III) complexes like Ir(ppy)₃. youtube.comanalis.com.my These complexes are known for their high quantum yields and thermal stability, making them exceptional green-triplet emitters in OLED devices. youtube.com The photophysical properties of these iridium complexes, including their emission color, can be finely tuned by introducing various substituents onto the 2-phenylpyridine ligand. nih.govnih.govresearchgate.netbldpharm.com

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, thereby shifting the emission wavelength. bldpharm.com The boronic acid group in this compound can act as a substituent that influences the electronic properties of the resulting iridium complex. Furthermore, the boronic acid functionality offers a reactive site for further chemical modifications, allowing for the covalent attachment of these luminescent complexes to other molecules or materials. This could be particularly useful for creating solution-processable OLED materials or for integrating them into larger, more complex systems. While direct studies on iridium complexes of this compound are not extensively reported, the well-established principles of ligand design in OLEDs suggest its potential for creating novel phosphorescent emitters with tailored properties. nih.govnih.govresearchgate.net

Table 1: Examples of Substituted 2-Phenylpyridine Iridium(III) Complexes and their OLED Performance

| Iridium(III) Complex | Ancillary Ligand | Emission Color | Maximum Luminous Efficiency (cd/A) |

| Ir(OMeppy)₂(acac) | acetylacetonate | Blue-Green | 42.54 |

| Ir[(CF₃)₂ppy]₂(acac) | acetylacetonate | Blue | 13.67 |

| Ir(ppy)₂(acac) | acetylacetonate | Green | 40.70 |

This table is generated based on data from a study on tuning the emission of iridium(III) phenylpyridine complexes. nih.gov OMeppy = 2-(phenyl)-4-methoxypyridine, (CF₃)₂ppy = 2-(3',5'-bistrifluoromethyl phenyl)-pyridine, ppy = 2-phenylpyridine, acac = acetylacetonate.

Design of Chemosensing Systems (e.g., for Carbohydrates, pH)

The boronic acid functional group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many carbohydrates. rsc.org This interaction forms the basis for a wide range of chemosensors designed to detect sugars. Phenylboronic acid, in particular, has been extensively used in the construction of fluorescent sensors for saccharides. rsc.orgacs.org The binding of a sugar molecule to the boronic acid can alter the electronic properties of an attached fluorophore, leading to a change in its fluorescence emission that can be readily detected. rsc.orgacs.org

Similarly, the Lewis acidic nature of the boron atom in boronic acids makes them sensitive to changes in pH. acs.org This property has been exploited to create pH-responsive materials and sensors. acs.orgnih.gov Hydrogels containing phenylboronic acid, for example, can exhibit volume changes in response to pH shifts, which can be translated into a detectable signal. nih.gov

This compound combines the diol-binding capability of the boronic acid with the inherent fluorescence potential of the 2-phenylpyridine scaffold. This integration could lead to the development of self-reporting chemosensors where the 2-phenylpyridine unit acts as the fluorophore, and its emission is modulated by the binding of analytes like glucose or changes in pH at the boronic acid site. While specific sensors based on this exact molecule are not widely documented, the fundamental principles of boronic acid-based sensing strongly support its potential in this area. rsc.orgacs.orgacs.org

Utilization as Building Blocks for Polymeric and Network Nanostructures

Polymers functionalized with phenylboronic acid have garnered significant attention for their ability to self-assemble into various nanostructures, such as micelles and nanoparticles. researchgate.net These materials are often designed to be stimuli-responsive, with their assembly and disassembly triggered by changes in the surrounding environment, such as pH or the presence of glucose. youtube.comresearchgate.net This behavior is driven by the reversible formation of boronate esters, either through intermolecular cross-linking with diol-containing polymers or through interactions with small molecule diols like glucose. researchgate.net

The incorporation of this compound as a monomer into a polymer chain would create a material with both the responsive nature of the boronic acid and the potential for luminescence from the phenylpyridine units. Such polymers could self-assemble into nanoparticles that are not only sensitive to glucose and pH but also inherently fluorescent, allowing for their tracking and imaging in various applications. For instance, these nanoparticles could be designed as drug delivery vehicles that release their cargo in response to the acidic tumor microenvironment or high glucose levels, with their location monitored via their fluorescence. youtube.comresearchgate.net The synthesis of block copolymers containing phenylboronic acid has been shown to lead to the formation of well-defined nanoparticles, and a similar approach with this compound could yield novel, multifunctional nanomaterials. researchgate.net

Medicinal Chemistry Research and Chemical Biology Perspectives

In the realm of medicinal chemistry and chemical biology, this compound presents itself as a valuable scaffold for the design and synthesis of new therapeutic agents and molecular probes. The combination of the biologically relevant phenylpyridine core and the versatile boronic acid functional group opens up numerous possibilities for creating molecules with specific biological activities.

Development of Biologically Active Molecules and Potential Drug Candidates

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. cherrypharmatech.comacs.org The boronic acid group can act as a key pharmacophore, engaging in specific interactions with biological targets. cherrypharmatech.com It is a stable and generally non-toxic group that can be readily incorporated into larger molecules through well-established synthetic methods like the Suzuki-Miyaura coupling. acs.org

The 2-phenylpyridine scaffold is also a common motif in biologically active compounds. wiley-vch.de Therefore, this compound serves as an excellent starting material or building block for the synthesis of a diverse range of potential drug candidates. cherrypharmatech.comacs.org Its derivatization can lead to molecules with a wide array of therapeutic applications, including anticancer, antibacterial, and antiviral activities. acs.orgwiley-vch.de For example, a patent discloses the use of a heteroaryl-phenyl boronic acid in the synthesis of a compound with endothelin receptor antagonist activity, highlighting the utility of such building blocks in drug discovery. nih.gov

Table 2: Examples of FDA-Approved Boronic Acid-Containing Drugs

| Drug Name | Chemical Class | Therapeutic Use |

| Bortezomib | Dipeptidyl boronic acid | Multiple myeloma |

| Ixazomib | Peptidyl boronic acid | Multiple myeloma |

| Vaborbactam | Cyclic boronic acid | Complicated urinary tract infections |

This table is compiled from information on boronic acids in medicinal chemistry. cherrypharmatech.com

Role as Modulators of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. youtube.com Consequently, the modulation of PPIs with small molecules has become a major focus in drug discovery. youtube.com While targeting the large and often flat interfaces of PPIs is challenging, boronic acids offer a unique mechanism for interaction with proteins. mdpi.com

The boron atom in a boronic acid can form a reversible covalent bond with the hydroxyl group of serine residues, which are often found in the active sites of enzymes. acs.orgmdpi.com This interaction can lead to the inhibition of the protein's function. For example, boronic acid derivatives have been shown to be potent inhibitors of serine proteases and penicillin-binding proteins. acs.orgmdpi.com By targeting a serine residue on one of the partner proteins in a PPI, a boronic acid-containing molecule could disrupt the interaction.

This compound, with its boronic acid "warhead," has the potential to be developed into a modulator of PPIs. The 2-phenylpyridine portion of the molecule can be further functionalized to enhance binding affinity and selectivity for the target protein, guiding the boronic acid to a specific serine residue at the protein-protein interface. This strategy could lead to the development of novel therapeutics for a range of diseases driven by aberrant PPIs. mdpi.com

Application as Probes for Biological Processes (e.g., Beta-Amyloid Fibrillogenesis)

The aggregation of beta-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease (AD). The development of fluorescent probes that can selectively bind to and detect Aβ plaques is a critical area of research for understanding and diagnosing the disease. Boronic acid-based fluorescent probes have emerged as a promising class of molecules for this purpose. rsc.orgbeilstein-journals.org

The boronic acid functional group has been shown to improve the binding affinity of probes for Aβ aggregates and can lead to significant changes in fluorescence upon binding. rsc.org For instance, one study developed a boronic acid-based fluorescent probe that exhibited a 64.37-fold increase in fluorescence intensity when it bound to Aβ aggregates, accompanied by a significant blue shift in its emission wavelength. rsc.orgbeilstein-journals.org This enhancement is crucial for generating a high signal-to-noise ratio in imaging applications. The mechanism is thought to involve the boronic acid moiety facilitating strong interactions with the Aβ peptide structure. rsc.orgnih.gov Furthermore, certain boronic acid probes have demonstrated the ability to cross the blood-brain barrier and selectively stain Aβ plaques in the brains of transgenic mice, a critical feature for in vivo imaging. rsc.org

While direct studies on this compound as an Aβ probe are not prominent in the literature, its core structure is analogous to other fluorescent molecules. The phenylpyridine scaffold is known in other contexts for its photophysical properties. The strategic incorporation of the boronic acid group onto this scaffold is a rational design approach for creating novel Aβ imaging agents. Below is a table of representative boronic acid-based probes and their reported performance in detecting Aβ aggregates, illustrating the potential of this chemical class.

Table 1: Performance of Selected Boronic Acid-Based Probes for Beta-Amyloid Aggregates

| Probe Name/Identifier | Target | Binding Affinity (KD) | Fluorescence Change | Source(s) |

|---|---|---|---|---|

| Probe 4c | Aβ Aggregates | 0.79 ± 0.05 µM | 64.37-fold increase | rsc.orgbeilstein-journals.org |

| Chalcone-mimic probe 5 | Aβ Plaques | - | Enhanced fluorescence | beilstein-journals.org |

This table presents data for analogous compounds to illustrate the principle, as specific data for this compound was not found in the search results.

Strategic Use of Boronic Acid as a Bioisostere in Drug Design

Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties to enhance a molecule's biological activity or pharmacokinetics, is a cornerstone of modern drug design. nih.govsci-hub.se The boronic acid group is recognized as a non-classical bioisostere of the carboxylic acid group. nih.gov This substitution can be a powerful strategy to address challenges in drug development. nih.govacs.org

The rationale for using a boronic acid to replace a carboxylic acid is multifaceted. Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10, allowing them to be partially ionized at physiological pH. nih.gov Unlike carboxylic acids, which are planar, the boron atom in a boronic acid can adopt a trigonal planar (sp²) or tetrahedral (sp³) geometry, the latter occurring upon forming a reversible covalent bond with diol-containing biomolecules, such as sugars or specific amino acid residues in an enzyme's active site (e.g., serine). nih.govresearchgate.net This unique reactivity allows for a different mode of interaction with biological targets compared to the ionic and hydrogen bonds typically formed by carboxylic acids. nih.gov The thoughtful deployment of a boronic acid bioisostere can influence potency, selectivity, solubility, and metabolic stability. acs.org

Table 2: Comparison of Carboxylic Acid and Boronic Acid as Bioisosteres

| Property | Carboxylic Acid (-COOH) | Boronic Acid [-B(OH)₂] | Source(s) |

|---|---|---|---|

| Geometry | Trigonal planar | Trigonal planar (can become tetrahedral) | nih.gov |

| Acidity (pKa) | Typically 2-5 | Typically 4-10 | nih.gov |

| Primary Interaction | Ionic bonds, Hydrogen bonds | Reversible covalent bonds (with diols), Hydrogen bonds | nih.govnih.gov |

| Common Use | Mimic endogenous ligands, engage in salt bridges | Serine protease inhibitors, sugar sensors | nih.govnih.gov |

This table provides a general comparison. Specific properties can vary based on the rest of the molecule's structure.

Methods for the Generation of C-Centered Radicals for Pharmaceutical Synthesis

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to pharmaceutical synthesis. In recent years, methods that generate reactive C-centered radicals under mild conditions have become powerful tools for chemists. Visible-light photoredox catalysis has emerged as a premier strategy for accessing these radicals from stable precursors, including boronic acids. researchgate.net

In this process, a photocatalyst absorbs visible light and becomes electronically excited. In its excited state, the catalyst can oxidize a boronic acid (or a more easily oxidized derivative like a boronate salt or ester) via a single-electron transfer (SET) event. researchgate.netmaastrichtuniversity.nl This oxidation leads to the cleavage of the carbon-boron bond, generating a C-centered radical. This radical is a highly reactive intermediate that can then participate in a variety of bond-forming reactions, such as conjugate additions or cross-couplings, to build complex molecular architectures relevant to pharmaceuticals. rsc.orgresearchgate.net The ability to use boronic acids, which are often stable, commercially available solids, as radical precursors under mild, light-driven conditions represents a significant advance in synthetic chemistry. nih.govresearchgate.net

While the 2-phenylpyridine moiety is a key structural component in highly efficient iridium-based photoredox catalysts, its role in the context of this section is different. nih.gov Here, a compound like this compound would serve as the progenitor of the aryl radical, not as the photocatalyst itself. The reaction would be driven by a separate photocatalyst to generate the 2-phenylpyridinyl radical for subsequent synthetic transformations. Various boronic acids have been successfully used as radical sources in this manner. researchgate.netresearchgate.net

Table 3: Examples of Boronic Acid Derivatives as Radical Precursors in Photoredox Catalysis

| Radical Precursor Type | Activating Method | Resulting Radical | Typical Application | Source(s) |

|---|---|---|---|---|

| Alkylboronic Acids | Direct oxidation via photocatalyst & water | Alkyl Radical | Conjugate Addition | researchgate.net |

| Arylboronic Acids | Oxidation of boronate complex | Aryl Radical | C-H Arylation | researchgate.net |

| Alkyltrifluoroborates | Oxidation by photocatalyst | Alkyl Radical | Minisci Reaction | maastrichtuniversity.nl |

| Boronic Acid Catechol Esters | Lowered oxidation potential for SET | Alkyl Radical | Alkylation, Amination | researchgate.net |

Computational and Theoretical Studies on 2 Phenylpyridine 3 Boronic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems, including those containing 2-phenylpyridine-3-boronic acid.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation barriers for transition states. This information is crucial for understanding reaction mechanisms at a molecular level.

While direct DFT studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the well-studied mechanisms of related boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, provide a strong framework for understanding its reactivity. For instance, DFT calculations have been pivotal in elucidating the catalytic cycle of palladium-catalyzed cross-coupling reactions. These studies have detailed the elementary steps of oxidative addition, transmetalation, and reductive elimination. nih.govresearcher.lifeacs.org

In the context of the archetypal Suzuki-Miyaura reaction, a combination of experimental and theoretical ¹³C kinetic isotope effects (KIEs) has been used to gain atomistic insight into the catalytic mechanism. nih.govresearcher.lifeacs.org These studies have established that for aryl bromides, oxidative addition occurs at a 12-electron monoligated palladium complex, Pd(PPh₃), which is formed by the dissociation of two phosphine (B1218219) ligands from the Pd(PPh₃)₄ precursor. nih.gov For aryl iodides, it is suggested that the first irreversible step is the binding of the iodoarene to a Pd(PPh₃) complex, preceding the actual oxidative addition. nih.govacs.org The transmetalation step is proposed to proceed through a tetracoordinate boronate intermediate featuring a Pd-O-B linkage. nih.govacs.org